![molecular formula C7H7N3O2 B13100066 2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol CAS No. 91533-22-1](/img/structure/B13100066.png)
2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol is a heterocyclic compound that contains a pyrrole ring fused to a pyridazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of pyrrole and pyridazine derivatives, which undergo cyclization reactions to form the desired compound. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as crystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the compound .
Scientific Research Applications
2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial in cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position of the ring.
Pyrrolopyrazine: A compound containing a pyrrole ring fused to a pyrazine ring.
Uniqueness
2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol is unique due to its specific structure, which combines the properties of both pyrrole and pyridazine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
91533-22-1 |
|---|---|
Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C7H7N3O2/c1-3-2-4-5(8-3)7(12)10-9-6(4)11/h2,8H,1H3,(H,9,11)(H,10,12) |
InChI Key |
DNZZTCZNZIOOSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C(=O)NNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


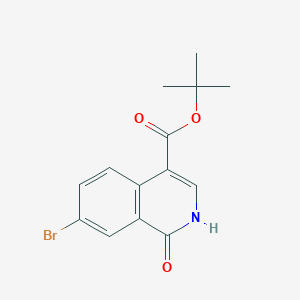
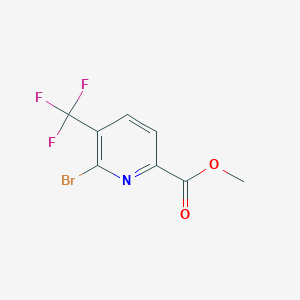
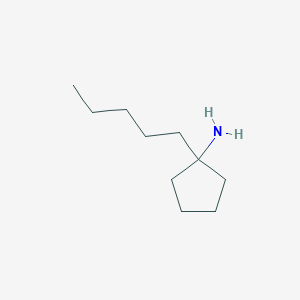
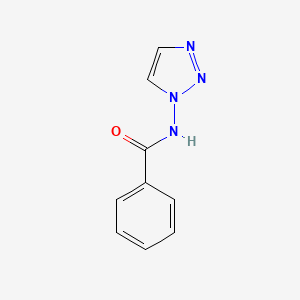
![4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline](/img/structure/B13100019.png)
![2,3-dimethyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine](/img/structure/B13100027.png)
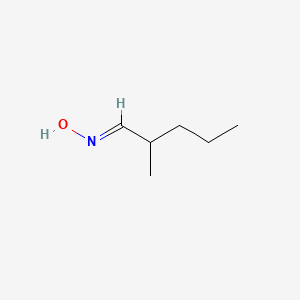
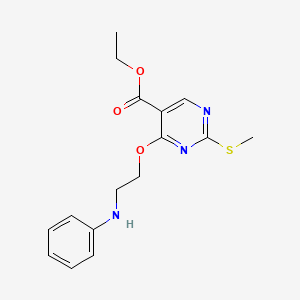
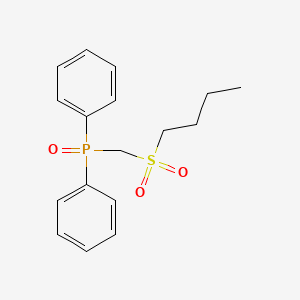
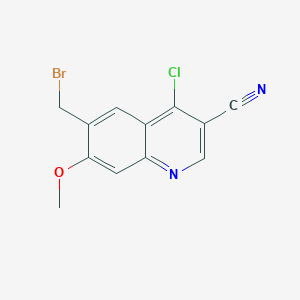
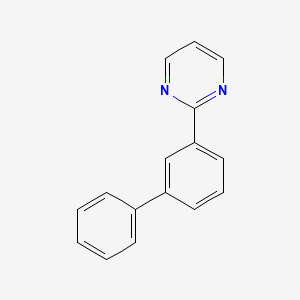
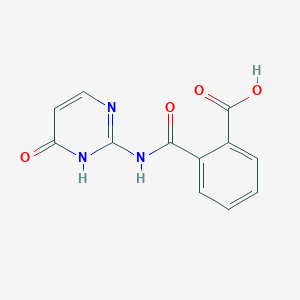

![N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13100065.png)
